Pyrido[3,4-B]indolizine
Description
Introduction to Pyrido[3,4-b]indolizine
Structural Definition and Nomenclature
This compound (CAS 689255-85-4) is a nitrogen-containing heterocycle characterized by a fused pyridine-indolizine system. Its molecular formula, $$ \text{C}{11}\text{H}{8}\text{N}_{2} $$, corresponds to a bicyclic framework where a pyridine ring is annulated to the indolizine core at the [3,4-b] position. The IUPAC name, This compound , reflects this fusion: the pyridine ring shares its 3- and 4-positions with the indolizine’s 1- and 8a-positions, respectively (Figure 1).
Table 1: Key structural identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{8}\text{N}_{2} $$ |
| Molecular Weight | 168.21 g/mol |
| CAS Registry Number | 689255-85-4 |
| IUPAC Name | This compound |
| SMILES | C1CN=CC2=C1C3=C(N2)C=CC=C3 |
The compound’s planar structure enables π-π stacking interactions, while its nitrogen atoms provide sites for hydrogen bonding and metal coordination. Substitutions at the 5-, 6-, or 9-positions modulate electronic properties, as demonstrated in derivatives like 8-methoxy-1-(phenylmethyl)pyrido[4,3-b]indolizine-5,7-dione (CID 10426008).
Historical Context in Heterocyclic Chemistry
The indolizine core was first synthesized in 1890 by Angeli via pyrroylpyruvic acid derivatives, though the pyrido-fused variants emerged later. Scholtz’s 1912 synthesis of indolizine through 2-methylpyridine acetylation laid groundwork for fused derivatives. This compound-specific methodologies gained traction in the 21st century, particularly through Ag(I)- and Cu(II)-catalyzed oxidative annulations (e.g., Ag₂CO₃-mediated [3+2] cyclization of pyridinyl acetates).
Early challenges included regioselectivity in ring-closure reactions, resolved via computational modeling to predict substituent effects on HOMO-LUMO gaps. For instance, TD-DFT studies revealed that C7-substituted pyridoindolizines exhibit enhanced oscillator strengths ($$ f $$) for visible-light absorption. These advances enabled scalable syntheses of functionalized derivatives, such as pyrrolo[3,4-b]indolizine-1,3-diones.
Significance in Organic Materials and Medicinal Chemistry
Organic Materials
This compound’s rigid, conjugated structure makes it a candidate for optoelectronic materials. Analogous pyrido[3,2-b]indolizines exhibit tunable fluorescence (λem = 450–650 nm) via C5/C7 substitutions, with quantum yields up to 0.85. Although direct data on [3,4-b] isomers are limited, structural parallels suggest potential in organic LEDs (OLEDs) and sensors. For example, ethoxycarbonyl-substituted derivatives show solvatochromic shifts indicative of intramolecular charge transfer.
Medicinal Chemistry
Indolizines broadly exhibit antimicrobial and anticancer activities, often mediated by intercalation into DNA or enzyme inhibition. While this compound’s bioactivity remains underexplored, its structural analogs demonstrate promise. The 8-methoxy-1-benzyl derivative (CID 10426008) from Pterocella vesiculosa has been studied for marine natural product-inspired drug discovery. Computational docking predicts high affinity for kinase targets due to the planar scaffold’s ability to occupy hydrophobic pockets.
Table 2: Comparative electronic properties of pyridoindolizine isomers
| Isomer | λabs (nm) | λem (nm) | $$ \Phi_f $$ | Application |
|---|---|---|---|---|
| Pyrido[3,2-b] | 410–480 | 450–650 | 0.15–0.85 | Lipid droplet imaging |
| Pyrido[3,4-b] | – | – | – | Theoretical optoelectronics |
Properties
CAS No. |
689255-85-4 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
pyrido[3,4-b]indolizine |
InChI |
InChI=1S/C11H8N2/c1-2-6-13-10(3-1)7-9-8-12-5-4-11(9)13/h1-8H |
InChI Key |
RJGITZCJPMUWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(N2C=C1)C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Design
Rh(I)-mediated cyclizations enable the formation of three rings in a single step, offering high atom economy. A five-step sequence starting from substituted indoles and alkynes generates pyrido[3,4-b]indolizines via a Rh-catalyzed [2 + 2 + 2] cycloaddition. The reaction proceeds through oxidative coupling of two alkyne units and a nitrile, forming the pyridine ring fused to the indolizine system.
Substrate Scope and Yields
Electron-donating and withdrawing groups on the indole nitrogen and alkyne termini are tolerated, yielding products in 65–92% efficiency (Table 1). For example, 2-methylindole derivatives react with 4-pentynenitrile to furnish 7-aryl-substituted pyridoindolizines in 85% yield.
Table 1: Representative Substrates for Rh-Catalyzed Synthesis
| Substrate | Product Substituents | Yield (%) |
|---|---|---|
| 2-Methylindole + 4-pentynenitrile | 7-Aryl | 85 |
| 5-Bromoindole + 3-hexyne | 6-Bromo, 9-H | 78 |
Limitations
Steric hindrance at the indole C3 position reduces yields (<50%), and alkynes bearing bulky tert-butyl groups exhibit sluggish reactivity.
Metal-Free TsOH-Induced [3 + 2] Tandem Cyclization
Reaction Mechanism
A TsOH-catalyzed formal [3 + 2] cyclization between 7-azaindoles and pyridotriazoles generates pyrido[3,4-b]indolizines under mild conditions. The process involves:
- N–N Bond Cleavage : Pyridotriazole decomposes to release nitrogen, forming a reactive pyridyl carbene.
- Cyclization : The carbene couples with 7-azaindole, followed by aromatization via proton transfer.
Optimization Studies
Optimal conditions use 20 mol% TsOH in DCE at 80°C for 12 hours, achieving yields up to 89%. Electron-deficient pyridotriazoles (e.g., 4-cyano) enhance reaction rates due to increased carbene stability.
N-Oxidation/Rearrangement of β-Carbolines
Two-Step Synthesis
β-Carboline derivatives undergo N-oxidation with m-CPBA, followed by acetic anhydride-mediated rearrangement to yield pyrido[3,4-b]indolizines (Scheme 1):
- N-Oxidation : β-Carboline reacts with m-CPBA in CHCl₃/EtOH to form N-oxide intermediates (85–95% yield).
- Rearrangement : Heating N-oxides in Ac₂O induces a-acyl shift, producing 3-substituted pyridoindolizines after hydrolysis.
Scheme 1
β-Carboline → N-Oxide → Acetylation → Rearrangement → Hydrolysis
Functional Group Compatibility
Electron-withdrawing groups (e.g., NO₂, CN) at the β-carboline C3 position stabilize intermediates, yielding 70–82% products. Conversely, electron-donating groups (OMe, NH₂) lead to side reactions (<60% yield).
Cascade Cyclization Using α,β-Unsaturated Carbonyls
One-Pot Methodology
A Ag(I)/TfOH-catalyzed cascade couples α,β-unsaturated aldehydes with 3-aminopyridines, forming pyrido[3,4-b]indolizines via:
Catalytic System Optimization
Silver trifluoroacetate (10 mol%) and TfOH (30 mol%) in DMAc at 100°C for 2 hours afford 75–94% yields. Substrates with electron-rich pyridines (e.g., 4-MeO) exhibit superior reactivity.
Pictet-Spengler Reaction for Tetrahydro Derivatives
Acid-Catalyzed Cyclization
Tryptamine analogs react with substituted benzaldehydes under HCl catalysis to form 1-aryl-1,2,3,4-tetrahydro-β-carbolines, which oxidize to pyridoindolizines. For example, 5-methoxytryptamine and 4-fluorobenzaldehyde yield 1-(4-fluorophenyl)pyrido[3,4-b]indolizine (62%) after DDQ oxidation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) accelerate imine formation but hinder cyclization; dichloroethane balances both steps, maximizing yields.
Morita-Baylis-Hillman (MBH) Adduct Functionalization
MBH Reaction at C3
3-Formyl-9H-pyrido[3,4-b]indoles undergo MBH reaction with acrylates in the presence of DABCO, yielding C3-allylic alcohol adducts. Subsequent dehydration (e.g., with PTSA) generates α,β-unsaturated ketones, which cyclize to π-expanded pyridoindolizines.
Fluorescence Applications
MBH adducts bearing electron-deficient aryl groups (e.g., 4-NO₂) exhibit strong blue fluorescence (λₑₘ = 450 nm), making them candidates for bioimaging.
Comparative Analysis of Methodologies
Table 2: Efficiency and Scope of Key Methods
| Method | Yield Range (%) | Key Advantage | Limitation |
|---|---|---|---|
| Rh-Catalyzed Cyclization | 65–92 | High atom economy | Sensitive to steric hindrance |
| TsOH Cyclization | 70–89 | Metal-free, mild conditions | Limited to azaindole substrates |
| N-Oxidation/Rearrangement | 60–82 | Broad substrate tolerance | Multi-step synthesis |
| Cascade Cyclization | 75–94 | One-pot procedure | Requires silver catalysts |
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-B]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in research and industry .
Scientific Research Applications
Pyrido[3,4-B]indolizine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the development of novel fluorescent probes and sensors.
Biology: The compound is used in bioimaging and as a bioprobe for visualizing cellular components.
Medicine: this compound derivatives have shown potential in anticancer research and drug development.
Mechanism of Action
The mechanism of action of Pyrido[3,4-B]indolizine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a fluorescent probe by binding to cellular components and emitting light upon excitation . The compound’s structural analogy to indole allows it to interact with various proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Table 1. Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
